

A Technical Guide to the Fundamental Properties of the Lanostane Skeleton

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

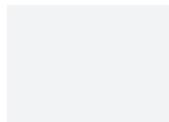
Compound Name: *Lanostane*

Cat. No.: B1242432

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction


The **Lanostane** skeleton is a tetracyclic triterpenoid structure that serves as the fundamental backbone for a vast and diverse class of natural products, most notably lanosterol, the biosynthetic precursor to all steroids in animals and fungi.^{[1][2]} **Lanostane**-type triterpenoids are major secondary metabolites found in various organisms, particularly in medicinal mushrooms of the genus *Ganoderma*.^{[3][4]} These compounds have garnered significant attention from the scientific community due to their broad spectrum of remarkable biological activities, including anticancer, anti-inflammatory, immunomodulatory, and antiviral effects.^{[4][5]}

This technical guide provides an in-depth overview of the core properties of the **Lanostane** skeleton, covering its chemical structure, biosynthesis, and key biological functions. It includes structured data tables for easy comparison, detailed experimental protocols for characterization and evaluation, and visualizations of key pathways and workflows to support research and development efforts in this field.

Core Chemical Structure

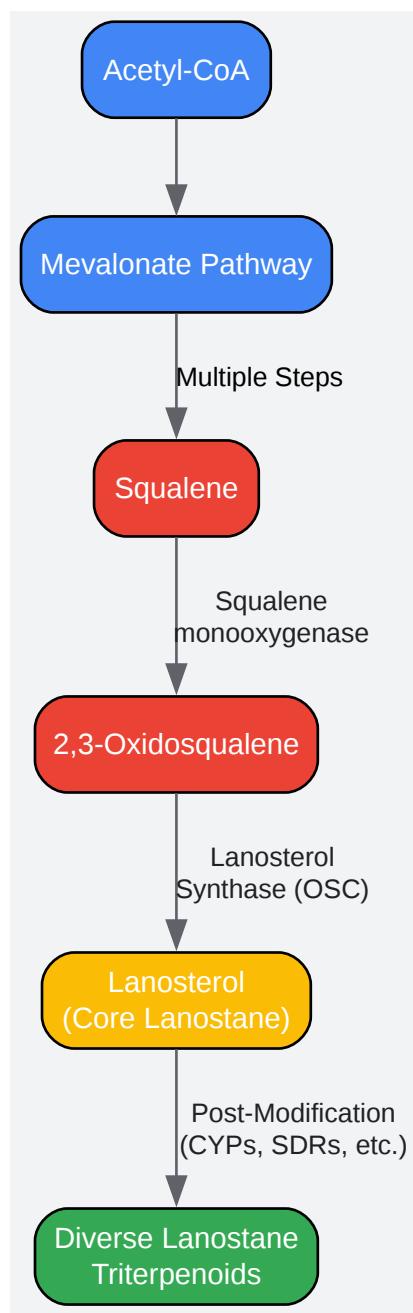
Lanostane, or 4,4,14 α -trimethylcholestane, is a C₃₀ polycyclic hydrocarbon.^[1] Its structure consists of four fused rings (A, B, C, and D) arranged in a specific configuration, forming the characteristic steroid nucleus.^[6] Unlike other steroids, the **Lanostane** framework possesses three additional methyl groups at positions C-4 (two groups) and C-14.^[2] The parent

compound exists as two stereoisomers, **5 α -lanostane** and **5 β -lanostane**.^[1] The replacement of a hydrogen atom at C-3 with a hydroxyl group in **5 α -lanostane** results in lanosterol, a critical intermediate in steroid biosynthesis.^[1]

[Click to download full resolution via product page](#)

Caption: A 2D representation of the **5 α -lanostane** core structure.

Physicochemical Properties


The fundamental properties of the parent **lanostane** molecule are summarized below. These values can change significantly with the addition of various functional groups in its derivatives.

Property	Value	Source
Chemical Formula	C ₃₀ H ₅₄	[1] [7]
Molar Mass	414.7 g/mol	[7]
Monoisotopic Mass	414.42255 Da	[8]
IUPAC Name	(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene	[7]
CAS Number	474-20-4 (for 5 α -lanostane)	[1]
Melting Point	98 to 99 °C (for 5 α -lanostane)	[1]
XlogP	12.1	[8]

Biosynthesis of Lanostane-Type Triterpenoids

The biosynthesis of **lanostane** begins with the Mevalonate (MVA) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[\[6\]](#) These five-carbon units are assembled into squalene, a C30 triterpene.[\[6\]](#)[\[9\]](#) The key steps are:

- Cyclization: The enzyme squalene monooxygenase epoxidizes squalene to form 2,3-oxidosqualene.[\[9\]](#)
- Lanosterol Formation: In animals and fungi, 2,3-oxidosqualene is cyclized by the enzyme 2,3-oxidosqualene-lanosterol cyclase (OSC) to form the primary **lanostane** triterpenoid, lanosterol.[\[2\]](#)[\[9\]](#)
- Post-Modification: Lanosterol then serves as a precursor, undergoing a series of extensive post-modifications such as oxidation, hydroxylation, and dehydrogenation.[\[10\]](#)[\[11\]](#) These reactions are primarily catalyzed by cytochrome P450 enzymes (CYPs) and short-chain dehydrogenases/reductases (SDRs), leading to the vast structural diversity of bioactive lanostanoids found in nature.[\[9\]](#)[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

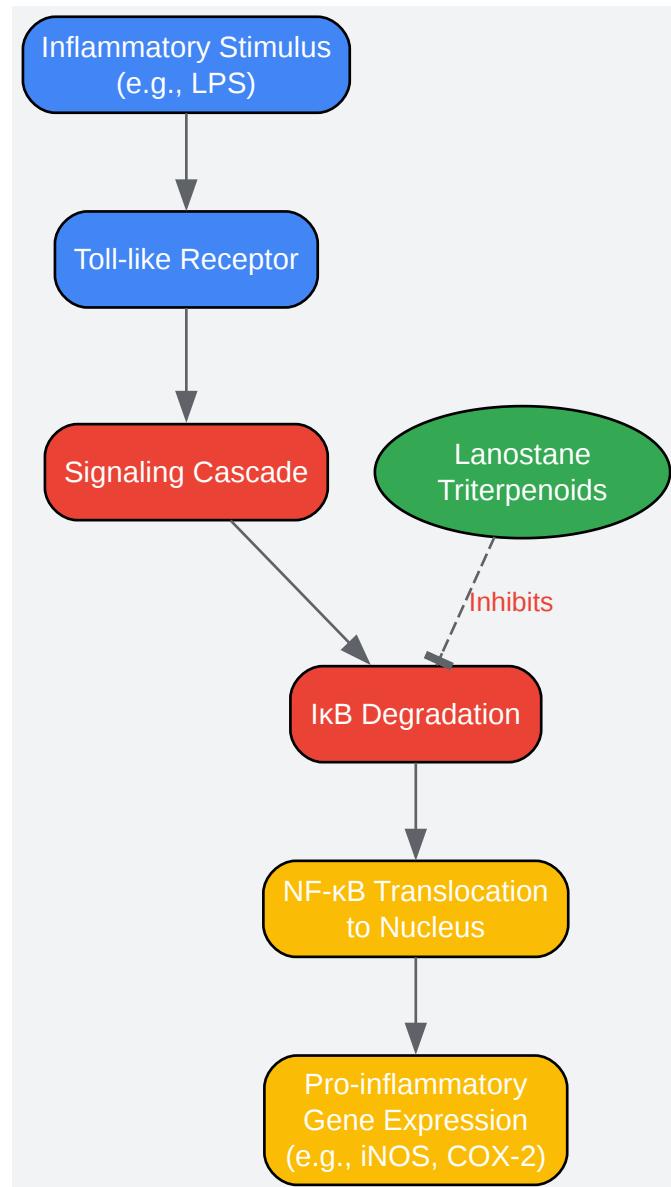
Caption: Simplified biosynthetic pathway of **Lanostane** triterpenoids.

Biological Activities and Therapeutic Potential

Lanostane triterpenoids exhibit a wide array of pharmacological activities, making them promising candidates for drug development. More than 400 lanostanoids have been isolated from fungi of the genus *Ganoderma* alone.[4]

Key Activities:

- **Anticancer/Cytotoxic:** Many lanostanoids show potent cytotoxicity against various human cancer cell lines, including lung, HeLa, and liver cancer cells.[3][4] They can induce apoptosis through the activation of caspases-3, 8, and 9.[12] Some derivatives also act as inhibitors of DNA topoisomerase II, a key enzyme in cell proliferation.[13]
- **Anti-inflammatory:** **Lanostane** derivatives have been shown to possess significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells.[14][15][16]
- **Immunomodulatory:** Certain **Lanostane** compounds can regulate immune responses, such as stimulating the secretion of interferon-gamma (IFN-γ) and activating Natural Killer (NK) cells.[5]
- **Antiviral:** Suberosol, a **Lanostane** triterpenoid, has shown promising anti-HIV activity.[17]

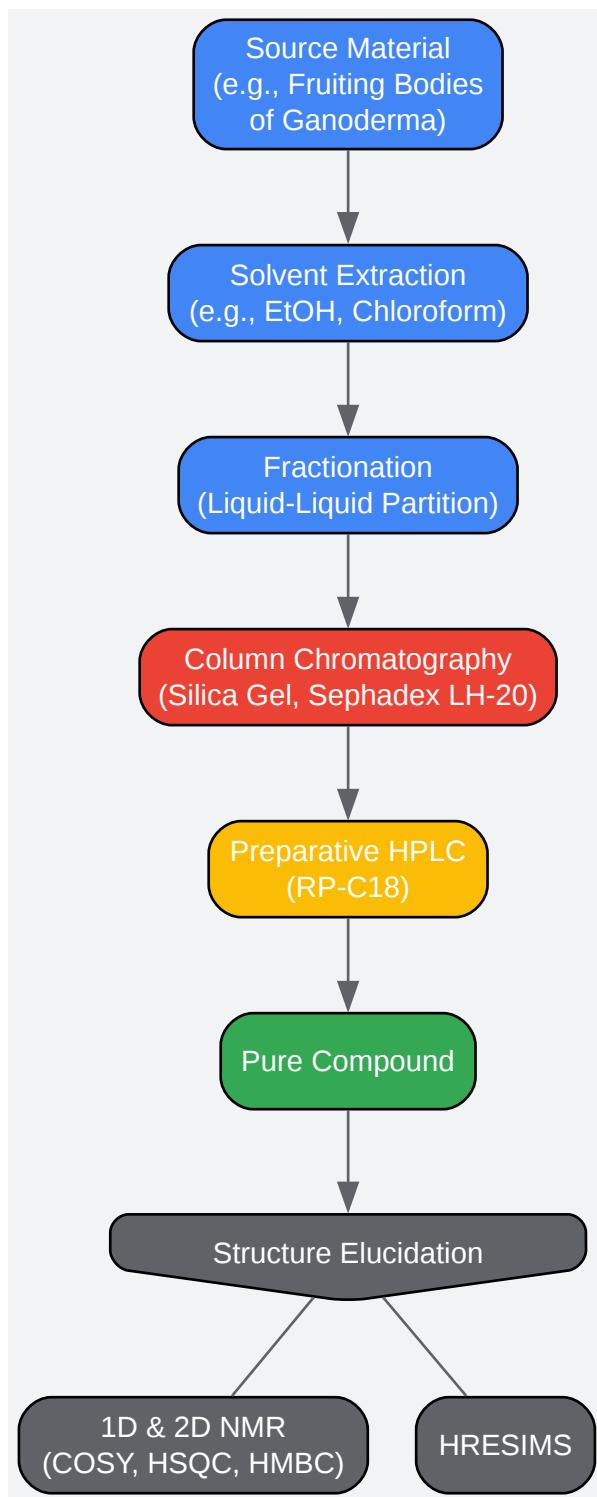

The table below summarizes the cytotoxic activity of selected **Lanostane** derivatives.

Compound	Source Organism	Target Cell Line	IC ₅₀ (μM)
(5 α ,24E)-3 β -acetoxy-26-hydroxylanosta-8,24-dien-7-one	Ganoderma luteomarginatum	HeLa	1.29
(5 α ,24E)-3 β -acetoxy-26-hydroxylanosta-8,24-dien-7-one	Ganoderma luteomarginatum	A549 (Lung)	1.50
N- β -d-galactoside (synthetic derivative)	Lanosterol	HL-60 (Leukemia)	0.0021
N- β -d-galactoside (synthetic derivative)	Lanosterol	MKN45 (Gastric)	4.0
Synthetic derivative (unnamed)	Pinus luchuensis	A549 (Lung)	3.96

Data compiled from sources:[3][12][13]

Signaling Pathway Modulation

Lanostane triterpenoids exert their effects by modulating key cellular signaling pathways. For example, their anti-inflammatory and anticancer activities are often linked to the inhibition of the NF-κB and MAPK pathways and modulation of the PI3K/Akt signaling pathway, which are critical regulators of inflammation, cell proliferation, and survival.[18][19]


[Click to download full resolution via product page](#)

Caption: Lanostanoids can inhibit inflammatory responses via the NF-κB pathway.

Experimental Protocols

General Workflow for Isolation and Identification

The discovery of new **lanostane** triterpenoids typically follows a standardized workflow involving extraction, chromatographic separation, and spectroscopic structure elucidation.[20] [21][22]

[Click to download full resolution via product page](#)

Caption: A generalized workflow for isolating **lanostane** triterpenoids.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[\[17\]](#)

Materials:

- Target cancer cell lines (e.g., A549, HeLa)
- 96-well microplates
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified SDS solution)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂.[\[17\]](#)
- Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO only).
- Incubation: Incubate the plate for an additional 24-72 hours.[\[17\]](#)
- MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[\[17\]](#)
- Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[\[17\]](#)
- Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[\[17\]](#)

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[\[16\]](#)

Materials:

- RAW 264.7 or BV-2 microglia cell line
- 96-well microplates
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- Test compounds dissolved in DMSO
- Griess Reagent (for nitrite quantification)
- Microplate reader

Procedure:

- Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- Stimulation: Add LPS (e.g., 1 μ g/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + compound only.
- Incubation: Incubate the plate for 24 hours at 37°C.

- Nitrite Measurement: Collect the cell supernatant. Mix an aliquot of the supernatant with an equal volume of Griess Reagent.
- Absorbance Reading: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at ~540 nm.
- Data Analysis: The amount of nitrite in the supernatant is proportional to the NO produced. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀ value.[16]

Conclusion

The **lanostane** skeleton is the foundation for a class of triterpenoids with immense chemical diversity and significant therapeutic potential. Originating from the cyclization of squalene, the lanosterol core is extensively modified in nature to produce compounds with potent anticancer, anti-inflammatory, and immunomodulatory activities.[3][14] The continued exploration of natural sources, particularly medicinal fungi, combined with robust protocols for isolation, characterization, and bioactivity screening, will undoubtedly uncover new **lanostane** derivatives for drug discovery and development. This guide provides a foundational framework for researchers aiming to harness the pharmacological promise of these remarkable molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lanostane - Wikipedia [en.wikipedia.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity [mdpi.com]

- 6. Steroid - Wikipedia [en.wikipedia.org]
- 7. Lanostane | C30H54 | CID 9548665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - Lanostane (C30H54) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Key Post-modification Enzymes Involved in the Biosynthesis of Lanostane-type Triterpenoids in the Medicinal Mushroom *Antrodia camphorata* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Lanostane-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic lanostane-type triterpenoids as inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lanostane triterpenoids with anti-inflammatory activities from *Ganoderma lucidum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lanostane Triterpenoids from the Fruiting Bodies of *Fomes officinalis* and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lanostane triterpenoids from *Ganoderma curtisii* and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Networking Combined with MALDI-MSI Reveals New Lanostane-Type Triterpenoids with Anti-Hepatocellular Carcinoma Activity and Their Spatial Distribution in the Fruit Body of *Ganoderma leucomontatum* - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Fundamental Properties of the Lanostane Skeleton]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1242432#fundamental-properties-of-the-lanostane-skeleton>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com